Kupfer(II)-Selenit

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

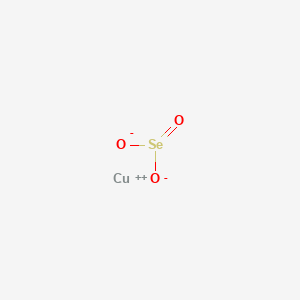

Copper(2+) selenite is a chemical compound that has attracted significant attention from the scientific community due to its potential applications in various fields. It is a green-colored powder that is soluble in water and has a chemical formula of CuSeO3.

Wissenschaftliche Forschungsanwendungen

Thermoelektrische Anwendungen

Kupferselenid gilt weithin als vielversprechender Kandidat für flexible Thermoelektrika mit hoher Leistung . Es wird bei der Synthese einer Reihe von Kupferseleniden verwendet, die unterschiedliche stöchiometrische Zusammensetzungen und ihre thermoelektrische Leistung in einem niedrigen Temperaturbereich aufweisen . Die Verbindung Cu 2− Se zeigte den höchsten Seebeck-Koeffizienten und die niedrigste Wärmeleitfähigkeit unter den drei Proben aufgrund ihrer einzigartigen Kristallstruktur .

Katalysator für die Kjeldahl-Verdauung

Kupfer(II)-Selenit kann als Katalysator für die Kjeldahl-Verdauung verwendet werden . Die Kjeldahl-Methode ist ein Verfahren zur Bestimmung des Stickstoffgehalts in organischen und anorganischen Proben, das für die Analyse des Proteingehalts in Lebensmitteln von entscheidender Bedeutung ist.

Mineralsysteme und Thermodynamik

Kupferselenid spielt eine bedeutende Rolle in der Thermodynamik von Seleniten und Selenaten in der Oxidationszone von Sulfiderzen . Es ist an der Bildung von Mineralien in der Verwitterungszone von Sulfid- und Seleniderzen beteiligt .

Umweltmanagement

Das Verständnis des Verhaltens von Selen ist wichtig bei Sicherheitsanalysen von radioaktiven Abfalllagerstätten . Die Hauptquelle für Selen in oberflächennahen Umgebungen ist eine Oxidationszone von Seleniden oder Selen enthaltenden Sulfidlagerstätten und technogenen Abfallprodukten .

Synthese von Kupferseleniden

Kupferselenid wird bei der Synthese von Kupferseleniden mit unterschiedlichen stöchiometrischen Zusammensetzungen verwendet . Diese Kupferselenide werden erfolgreich hergestellt und besitzen unterschiedliche Morphologien und Größen

Wirkmechanismus

Target of Action

Copper(2+) selenite, also known as Cupric selenite, is an inorganic salt . It is widely considered to be a promising candidate for high-performance flexible thermoelectrics . The primary targets of Copper(2+) selenite are the thermoelectric materials where it is used due to its unique properties .

Mode of Action

Copper(2+) selenite interacts with its targets by contributing to the thermoelectric performance of the materials. It is involved in the synthesis of copper selenides, which have different stoichiometric compositions and exhibit varying thermoelectric properties . The compound’s interaction with its targets results in changes in the thermoelectric properties of the materials, with some forms of copper selenides showing superior performance .

Biochemical Pathways

Copper(2+) selenite affects the biochemical pathways related to the synthesis and functioning of thermoelectric materials . It is involved in the formation of copper selenides, which have different stoichiometric compositions . These copper selenides, in turn, play a crucial role in the thermoelectric performance of the materials . The compound’s action on these pathways leads to downstream effects such as changes in the thermoelectric properties of the materials .

Pharmacokinetics

It is known that the compound’s bioavailability may be influenced by various factors, including its chemical form and the presence of other substances .

Result of Action

The action of Copper(2+) selenite results in the synthesis of copper selenides with different stoichiometric compositions . These copper selenides exhibit varying thermoelectric properties, with some forms showing superior performance . The compound’s action thus leads to significant changes in the thermoelectric properties of the materials .

Action Environment

The action, efficacy, and stability of Copper(2+) selenite can be influenced by various environmental factors. For instance, the synthesis of copper selenides is carried out using wet chemical methods, and the resulting materials possess different morphologies and sizes . Additionally, the compound’s action can be affected by the presence of other substances

Safety and Hazards

Eigenschaften

| { "Design of the Synthesis Pathway": "The synthesis pathway for Copper(2+) selenite involves the reaction of copper(II) ions with selenite ions in an aqueous solution.", "Starting Materials": ["Copper(II) sulfate pentahydrate", "Sodium selenite pentahydrate", "Deionized water"], "Reaction": [ "Dissolve 5.0 g of Copper(II) sulfate pentahydrate in 100 mL of deionized water", "Dissolve 6.3 g of Sodium selenite pentahydrate in 100 mL of deionized water", "Add the Sodium selenite solution dropwise to the Copper(II) sulfate solution while stirring", "Continue stirring for 30 minutes", "Filter the resulting precipitate and wash with deionized water", "Dry the precipitate at 60°C for 12 hours", "The resulting product is Copper(2+) selenite" ] } | |

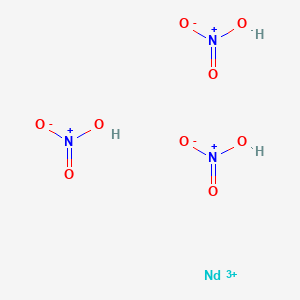

| 10214-40-1 | |

Molekularformel |

CuH2O3Se |

Molekulargewicht |

192.53 g/mol |

IUPAC-Name |

copper;selenous acid |

InChI |

InChI=1S/Cu.H2O3Se/c;1-4(2)3/h;(H2,1,2,3) |

InChI-Schlüssel |

WODNKMACFGPSCV-UHFFFAOYSA-N |

SMILES |

[O-][Se](=O)[O-].[Cu+2] |

Kanonische SMILES |

O[Se](=O)O.[Cu] |

| 10214-40-1 | |

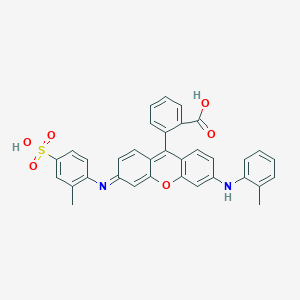

Piktogramme |

Acute Toxic; Health Hazard; Environmental Hazard |

Herkunft des Produkts |

United States |

Q1: What are the advantages of using cupric selenite in photoelectrochemical water splitting?

A: Research suggests that incorporating cupric selenite as a shell material in a core/shell nanostructure with zinc oxide significantly enhances the photoelectrochemical performance for water splitting. [, ] This enhancement is attributed to several factors:

- Improved light absorption: The presence of cupric selenite increases the structure's ability to absorb light, thereby generating more charge carriers for water splitting. []

- Enhanced charge carrier collection: The core/shell structure facilitates efficient collection of photogenerated electrons, directing them towards the water splitting reaction. []

- Reduced recombination: The design minimizes the recombination of photogenerated electrons and holes, increasing the efficiency of charge separation and utilization for water splitting. []

Q2: How does the structure of the cupric selenite-based material impact its performance in photoelectrochemical water splitting?

A: The research highlights the importance of a specific core/shell nanostructure for optimal performance. [, ] The studies focused on depositing cupric selenite onto vertically aligned zinc oxide nanorod arrays, creating a double shell structure with an intermediary layer of zinc selenite. This specific configuration, with cupric selenite as the outer shell, demonstrated superior photocatalytic activity compared to single-shell structures. [] This finding emphasizes the importance of controlled material synthesis and structural design for maximizing the efficiency of photoelectrochemical water splitting.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.